
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline is a synthetic compound that combines theophylline, a well-known bronchodilator, with a catecholamine structure. This compound is of interest due to its potential therapeutic applications, particularly in respiratory medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline typically involves the following steps:
Starting Materials: Theophylline and 3,4-dihydroxyphenylacetic acid.
Reaction: Theophylline is reacted with 3,4-dihydroxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The catechol moiety can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups on the catechol ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced catechol functionality.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of catecholamines and theophylline derivatives.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Potential therapeutic agent for respiratory diseases due to its bronchodilatory properties.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects primarily through the following mechanisms:
Bronchodilation: Theophylline component relaxes bronchial smooth muscles by inhibiting phosphodiesterase, leading to increased cyclic AMP levels.
Catecholamine Activity: The catechol moiety interacts with adrenergic receptors, enhancing bronchodilatory effects and potentially providing anti-inflammatory benefits.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease.
Dopamine: A catecholamine neurotransmitter with various physiological roles, including vasodilation and modulation of neurotransmission.
Epinephrine: Another catecholamine with potent bronchodilatory and vasoconstrictive properties.
Uniqueness
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)theophylline is unique due to its dual functionality, combining the bronchodilatory effects of theophylline with the adrenergic activity of catecholamines. This dual action may offer enhanced therapeutic benefits in respiratory medicine compared to using either component alone.
Propiedades
Número CAS |
41760-38-7 |
|---|---|
Fórmula molecular |
C16H19N5O5 |
Peso molecular |
361.35 g/mol |
Nombre IUPAC |
7-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C16H19N5O5/c22-10-3-2-9(6-11(10)23)12(24)7-17-4-1-5-21-8-18-14-13(21)15(25)20-16(26)19-14/h2-3,6,8,12,17,22-24H,1,4-5,7H2,(H2,19,20,25,26) |
Clave InChI |
CQJHLGPXGGFKJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CNCCCN2C=NC3=C2C(=O)NC(=O)N3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


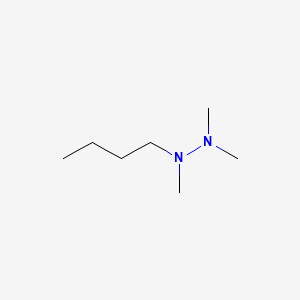

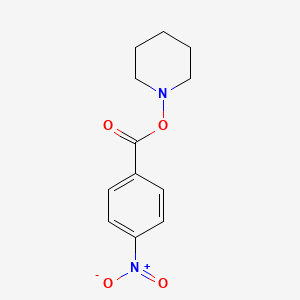
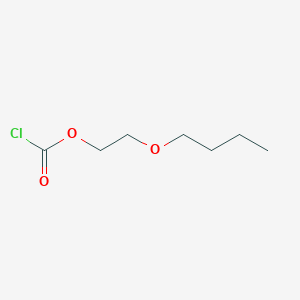
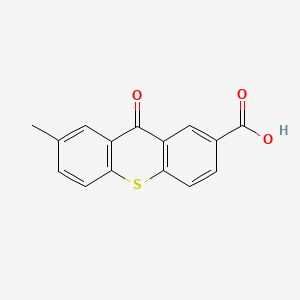
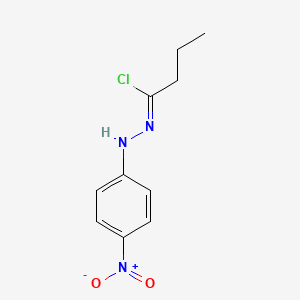
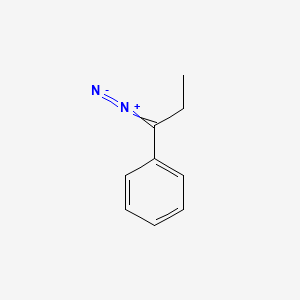
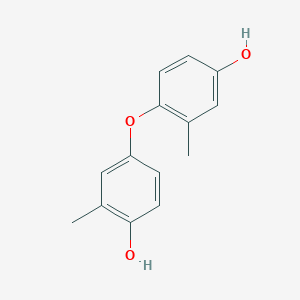
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)


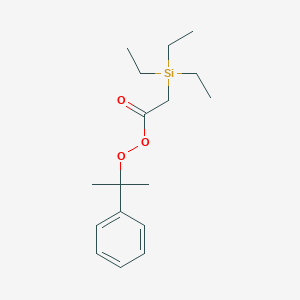
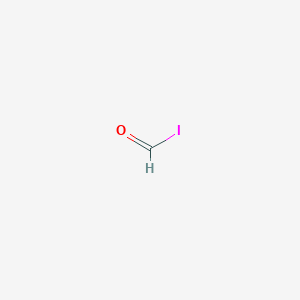
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
